2-Bromosuccinic anhydride
Overview
Description
2-Bromosuccinic anhydride is an organic compound with the molecular formula C4H3BrO3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a bromine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromosuccinic anhydride can be synthesized through the bromination of succinic anhydride. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure the selective bromination of the succinic anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromosuccinic anhydride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound reacts with water to form 2-bromosuccinic acid.
Reduction: It can be reduced to form succinic anhydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Substituted succinic anhydrides.
Hydrolysis: 2-Bromosuccinic acid.
Reduction: Succinic anhydride.
Scientific Research Applications
2-Bromosuccinic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It is explored for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromosuccinic anhydride involves its reactivity as an electrophile. The bromine atom makes the compound more reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo hydrolysis and reduction, leading to the formation of different products.
Comparison with Similar Compounds
Succinic Anhydride: The parent compound without the bromine atom.
2-Chlorosuccinic Anhydride: A similar compound where the bromine atom is replaced by a chlorine atom.
2-Iodosuccinic Anhydride: A similar compound where the bromine atom is replaced by an iodine atom.
Uniqueness: 2-Bromosuccinic anhydride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
3-bromooxolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO3/c5-2-1-3(6)8-4(2)7/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWBKBJQRJQRKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282266 | |
Record name | 2-bromosuccinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-44-0 | |
Record name | NSC25300 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromosuccinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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